2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H11N3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is an aromatic amine , which suggests it may interact with various biological targets such as enzymes, receptors, or nucleic acids.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby influencing biological processes .
Biochemical Pathways
The compound has been reported to undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that it might be involved in biochemical pathways related to the synthesis of these derivatives.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it might be well-absorbed in the body. Its impact on bioavailability would depend on factors such as its metabolic stability and its interactions with transport proteins.
Result of Action
It has been used as a reactant in the synthesis of pyrimidine derivatives , suggesting that it might influence cellular processes related to the synthesis and function of these compounds.
Action Environment
It’s known to be air-sensitive , suggesting that its stability and efficacy might be affected by exposure to air. Other environmental factors such as pH, temperature, and the presence of other substances might also influence its action.
Biochemical Analysis
Biochemical Properties
2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with multiwall carbon nanotubes, which can be functionalized using this compound . Additionally, it can react with various isothiocyanatoketones and acylguanidines to form pyrimidine and acylguanidine derivatives . These interactions suggest that this compound can be used in the synthesis of complex biochemical molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form derivatives with other molecules indicates that it can participate in complex biochemical pathways . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can degrade over time, which may affect their efficacy in biochemical applications . Understanding the temporal effects of this compound is essential for its effective use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial properties. At higher doses, it may cause toxic or adverse effects. Studies on similar thiophene derivatives have shown that dosage is a critical factor in determining the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical molecules. For example, it can undergo microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-dione derivatives . These metabolic pathways highlight the compound’s versatility in biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to functionalize multiwall carbon nanotubes suggests that it can be effectively transported and localized within specific cellular compartments . Understanding its transport and distribution is crucial for its application in targeted drug delivery and other therapeutic uses.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical applications .
Properties
IUPAC Name |
2-(4-thiophen-2-ylpyrazol-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c10-3-4-12-7-8(6-11-12)9-2-1-5-13-9/h1-2,5-7H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXSWDAQTWMBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.